molecular formula C18H18Cl2N4O2 B11681301 4-(4-chlorobenzyl)-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-1-piperazinamine

4-(4-chlorobenzyl)-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-1-piperazinamine

Cat. No.: B11681301
M. Wt: 393.3 g/mol
InChI Key: UEAHVJXFVAYRHT-CIAFOILYSA-N
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Description

4-(4-chlorobenzyl)-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-1-piperazinamine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorobenzyl group and a nitrophenyl group attached to a piperazine ring

Preparation Methods

The synthesis of 4-(4-chlorobenzyl)-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-1-piperazinamine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the chlorobenzyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with piperazine under basic conditions to form the chlorobenzyl-piperazine intermediate.

    Condensation with nitrophenyl aldehyde: The intermediate is then reacted with 2-chloro-5-nitrobenzaldehyde in the presence of a suitable catalyst to form the final product through a condensation reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to maximize yield and purity.

Chemical Reactions Analysis

4-(4-chlorobenzyl)-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-1-piperazinamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert nitro groups to amine groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-chlorobenzyl)-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-1-piperazinamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-chlorobenzyl)-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-1-piperazinamine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H18Cl2N4O2

Molecular Weight

393.3 g/mol

IUPAC Name

(E)-1-(2-chloro-5-nitrophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine

InChI

InChI=1S/C18H18Cl2N4O2/c19-16-3-1-14(2-4-16)13-22-7-9-23(10-8-22)21-12-15-11-17(24(25)26)5-6-18(15)20/h1-6,11-12H,7-10,13H2/b21-12+

InChI Key

UEAHVJXFVAYRHT-CIAFOILYSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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